molecular formula C31H45N3O21 B1494102 Gal|A(1-3)[Neu5Ac|A(2-6)]GalNAc-|A-pNP CAS No. 1984814-42-7

Gal|A(1-3)[Neu5Ac|A(2-6)]GalNAc-|A-pNP

Cat. No.: B1494102
CAS No.: 1984814-42-7
M. Wt: 795.7 g/mol
InChI Key: OQZSJFGKSKBLDR-CHTWOQIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gal|A(1-3)[Neu5Ac|A(2-6)]GalNAc-|A-pNP is a useful research compound. Its molecular formula is C31H45N3O21 and its molecular weight is 795.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4R,5R,6S)-5-acetamido-3-hydroxy-6-(4-nitrophenoxy)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H45N3O21/c1-11(37)32-19-15(39)7-31(30(46)47,55-27(19)21(41)16(40)8-35)50-10-18-23(43)26(54-29-25(45)24(44)22(42)17(9-36)52-29)20(33-12(2)38)28(53-18)51-14-5-3-13(4-6-14)34(48)49/h3-6,15-29,35-36,39-45H,7-10H2,1-2H3,(H,32,37)(H,33,38)(H,46,47)/t15-,16+,17+,18+,19+,20+,21+,22-,23-,24-,25+,26+,27+,28+,29-,31+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZSJFGKSKBLDR-CHTWOQIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)OC4C(C(C(C(O4)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H45N3O21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

795.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological & Application

Probing Sialidase Specificity for α2-6 Linkages Using p-Nitrophenyl-Glycosides: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Sialic Acid Linkage in Biological Systems

Sialic acids, a family of nine-carbon carboxylated sugars, are ubiquitously found at the terminal positions of glycan chains on glycoproteins and glycolipids. Their linkage to the underlying sugar chain, most commonly in an α2-3 or α2-6 configuration to galactose (Gal) or N-acetylgalactosamine (GalNAc), dictates profound biological consequences. This structural nuance governs a vast array of physiological and pathological processes, including cell-cell recognition, immune responses, and pathogen infectivity.[1] For instance, human influenza A viruses preferentially bind to α2-6 linked sialic acids, which are abundant in the human upper respiratory tract, while avian influenza viruses favor α2-3 linkages found in the avian gut.[2]

Sialidases (or neuraminidases) are the enzymes responsible for cleaving these terminal sialic acid residues.[3] Their activity can dramatically alter the biological function of sialoglycoconjugates. Consequently, the ability to accurately determine the linkage specificity of a given sialidase is of paramount importance in basic research, diagnostics, and the development of therapeutic inhibitors.[4] This guide provides a detailed methodology for assessing sialidase specificity, with a particular focus on the often less-preferred α2-6 linkage, using chromogenic p-nitrophenyl (pNP) glycoside substrates.

Principle of the Assay: Chromogenic Detection of Sialidase Activity

The use of p-nitrophenyl-N-acetyl-α-D-neuraminic acid (pNP-Neu5Ac) and its derivatives is a well-established method for the continuous or endpoint colorimetric assay of sialidase activity.[5] The underlying principle is elegantly simple: the pNP-sialoside substrate is colorless. Upon enzymatic cleavage of the glycosidic bond by a sialidase, p-nitrophenol (pNP) is released.[6] In an alkaline environment, pNP is deprotonated to the p-nitrophenolate ion, which exhibits a distinct yellow color with a maximum absorbance at approximately 405-410 nm.[7][8] The intensity of the color produced is directly proportional to the amount of pNP released and, therefore, to the sialidase activity.

By employing linkage-specific substrates, namely a pNP-glycoside with an α2-6 linked sialic acid and a corresponding pNP-glycoside with an α2-3 linked sialic acid, a direct comparison of the enzyme's activity on each linkage can be made, thus revealing its specificity.

G cluster_0 Enzymatic Reaction cluster_1 Detection pNP-α2-6-Sialoside pNP-α2-6-Sialoside (Colorless Substrate) Products Sialic Acid + p-Nitrophenol (pNP) pNP-α2-6-Sialoside->Products Hydrolysis Sialidase Sialidase (Enzyme) Sialidase->pNP-α2-6-Sialoside acts on pNP p-Nitrophenol (pNP) (Colorless) pNP_ion p-Nitrophenolate Ion (Yellow, Amax ~405 nm) pNP->pNP_ion Deprotonation Stop_Solution Alkaline Stop Solution (e.g., Na2CO3, pH > 9.0) Stop_Solution->pNP raises pH

Figure 1: Principle of the pNP-based sialidase activity assay.

Materials and Reagents

  • pNP-Sialoside Substrates:

    • p-Nitrophenyl-α-D-N-acetylneuraminyl-(2→6)-β-D-galactopyranoside (pNP-α2-6-Neu5Ac-Gal)

    • p-Nitrophenyl-α-D-N-acetylneuraminyl-(2→3)-β-D-galactopyranoside (pNP-α2-3-Neu5Ac-Gal)

    • Suppliers: Commercially available from sources such as TCI Chemicals[9], Chem-Impex[10], and Santa Cruz Biotechnology.

  • Sialidase Enzyme: The enzyme to be tested (e.g., purified recombinant enzyme, cell lysate, or culture supernatant).

  • Assay Buffer: The choice of buffer is critical and depends on the optimal pH of the sialidase being investigated. Most bacterial sialidases have an optimal pH between 5.0 and 7.5.[11][12] A common starting point is 50 mM sodium acetate buffer (for pH 4.0-5.5) or 50 mM sodium phosphate buffer (for pH 6.0-7.5).[13]

  • Stop Solution: 0.5 M Sodium Carbonate (Na₂CO₃), pH ~11.

  • Microplate Reader: Capable of measuring absorbance at 405 nm.

  • 96-well Clear, Flat-Bottom Microplates.

  • Standard: p-Nitrophenol (pNP) for generating a standard curve.

Experimental Protocols

This section provides a step-by-step protocol for determining sialidase linkage specificity in a 96-well plate format. It is crucial to run the assays for both α2-6 and α2-3 linked substrates in parallel to ensure a valid comparison.

Protocol 1: Preparation of Reagents
  • Assay Buffer Preparation: Prepare a 100 mL solution of 50 mM sodium acetate buffer, pH 5.5.

    • Dissolve 0.41 g of sodium acetate (anhydrous) in 80 mL of deionized water.

    • Adjust the pH to 5.5 using glacial acetic acid.

    • Bring the final volume to 100 mL with deionized water.

    • Rationale: This buffer system is effective in the acidic to slightly acidic range where many sialidases exhibit optimal activity.[11] The ionic strength and pH must be kept constant across all comparative assays.

  • Substrate Stock Solutions (10 mM):

    • Accurately weigh the required amount of pNP-α2-6-Neu5Ac-Gal and pNP-α2-3-Neu5Ac-Gal.

    • Dissolve each in the assay buffer to a final concentration of 10 mM.

    • Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

    • Rationale: A concentrated stock solution allows for easy dilution to the final working concentration and minimizes the volume of solvent added to the reaction.

  • Enzyme Working Solution:

    • Dilute the sialidase enzyme to a suitable working concentration in cold assay buffer immediately before use.

    • The optimal concentration must be determined empirically and should result in a linear reaction rate for the duration of the assay.

    • Rationale: Enzyme activity can be lost upon storage in dilute solutions. Preparing it fresh and keeping it on ice ensures maximum activity.

  • pNP Standard Stock Solution (10 mM):

    • Dissolve 13.9 mg of pNP in 10 mL of assay buffer.

    • Store at 4°C, protected from light.

Protocol 2: Sialidase Activity Assay

The following workflow should be performed for both the α2-6 and α2-3 linked substrates.

G start Start prep_plate Prepare 96-well Plate (Test, Enzyme Control, Substrate Blank) start->prep_plate add_reagents Add Assay Buffer & Enzyme/Buffer prep_plate->add_reagents pre_incubate Pre-incubate Plate at 37°C for 5 min add_reagents->pre_incubate add_substrate Initiate Reaction: Add pNP-Sialoside Substrate pre_incubate->add_substrate incubate Incubate at 37°C (e.g., 30-60 min) add_substrate->incubate stop_reaction Stop Reaction: Add Stop Solution (Na2CO3) incubate->stop_reaction read_abs Read Absorbance at 405 nm stop_reaction->read_abs analyze Analyze Data: Calculate Specific Activity & Specificity Ratio read_abs->analyze

Figure 2: Experimental workflow for the pNP-sialidase assay.

  • Plate Setup: Set up the 96-well plate as described in the table below. It is recommended to perform all measurements in triplicate.

Well TypeEnzyme SolutionAssay BufferpNP-Sialoside (Working Soln.)
Test 20 µL30 µL50 µL
Enzyme Control 20 µL80 µL0 µL
Substrate Blank 0 µL50 µL50 µL
  • Reagent Addition:

    • Add the specified volumes of Assay Buffer and Enzyme Solution (or just Assay Buffer for the substrate blank) to the appropriate wells.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 5 minutes to bring the reaction components to the optimal temperature.

    • Rationale: This ensures that the reaction starts at the desired temperature, which is crucial for reproducible kinetic measurements.[14]

  • Reaction Initiation:

    • Prepare a 2 mM working solution of the pNP-sialoside substrate by diluting the 10 mM stock in assay buffer.

    • Add 50 µL of the 2 mM pNP-sialoside working solution to the "Test" and "Substrate Blank" wells to initiate the reaction. The final substrate concentration will be 1 mM in a 100 µL total volume.

  • Incubation:

    • Incubate the plate at 37°C for a predetermined time (e.g., 15, 30, 60 minutes). The incubation time should be within the linear range of the reaction. This may need to be optimized, especially for the less reactive α2-6 linkage which might require a longer incubation period.

  • Reaction Termination:

    • Stop the reaction by adding 100 µL of 0.5 M Na₂CO₃ Stop Solution to all wells. The solution in the wells with pNP production will turn yellow.

    • Rationale: The alkaline stop solution serves two purposes: it denatures the enzyme, thus stopping the reaction, and it deprotonates the released pNP to the colored p-nitrophenolate ion for detection.[7]

  • Measurement:

    • Read the absorbance of the plate at 405 nm using a microplate reader.

Protocol 3: Data Analysis
  • Corrected Absorbance:

    • Calculate the average absorbance for each set of triplicates.

    • Subtract the absorbance of the Substrate Blank from the Test wells to correct for any non-enzymatic hydrolysis of the substrate.

    • Subtract the absorbance of the Enzyme Control to correct for any background absorbance from the enzyme preparation.

    • Corrected Absorbance = (Abs_Test) - (Abs_Substrate_Blank) - (Abs_Enzyme_Control)

  • pNP Standard Curve:

    • Prepare a series of dilutions from the 10 mM pNP standard stock solution in assay buffer (e.g., 0, 10, 25, 50, 100, 250 µM).

    • In a new 96-well plate, add 100 µL of each standard dilution and 100 µL of Stop Solution.

    • Read the absorbance at 405 nm.

    • Plot absorbance vs. pNP concentration (µM) and perform a linear regression to obtain the equation of the line (y = mx + c). The slope (m) will be used to calculate the amount of pNP produced in the enzymatic reaction.

  • Calculation of Sialidase Activity:

    • Use the standard curve to determine the concentration of pNP produced in each test well. [pNP] (µM) = (Corrected Absorbance - c) / m

    • Calculate the specific activity of the enzyme, typically expressed in µmol of product per minute per mg of enzyme (U/mg). Specific Activity (U/mg) = ([pNP] (µmol/L) * Total Volume (L)) / (Incubation Time (min) * Amount of Enzyme (mg))

  • Determination of Linkage Specificity:

    • Calculate the ratio of the specific activities for the two substrates. Specificity Ratio (α2-3 : α2-6) = (Specific Activity on pNP-α2-3) / (Specific Activity on pNP-α2-6)

    • A ratio greater than 1 indicates a preference for the α2-3 linkage, while a ratio less than 1 indicates a preference for the α2-6 linkage.

Expected Results and Interpretation

Most sialidases from viral and bacterial sources exhibit a preference for the α2-3 linkage over the α2-6 linkage.[15][16] However, the degree of this preference can vary significantly. Some enzymes, like the sialidase from Arthrobacter ureafaciens, are known to hydrolyze α2-6 linkages more efficiently than α2-3 linkages.[15]

Sialidase SourceSubstrateApprox. Kₘ (mM)Relative Vₘₐₓ (%)Linkage PreferenceReference(s)
Vibrio cholerae Neu5Acα2-3Lac~1.0100α2-3[17]
Neu5Acα2-6Lac-< 20[15]
Arthrobacter ureafaciens Neu5Acα2-3Lac~2.5100α2-6[15]
Neu5Acα2-6Lac~1.5~150[15]
Salmonella typhimurium Neu5Acα2-3Lac-100Strong α2-3[18][19]
Neu5Acα2-6Lac-Very Low[18][19]
Pasteurella multocida (NanB) 2-3' Sialyl lactose-100α2-3 and α2-6[4]
2-6' Sialyl lactose-~80[4]

Note: This table presents representative data synthesized from literature. Kₘ and Vₘₐₓ values can vary based on assay conditions and substrate type (e.g., pNP-glycosides vs. natural oligosaccharides). The relative activities provide a general guide to expected linkage preferences.

Troubleshooting and Optimization

ProblemPossible CauseSolution
No Signal or Weak Signal 1. Inactive enzyme. 2. Suboptimal assay conditions (pH, temp). 3. Insufficient incubation time, especially for α2-6 linkage. 4. Incorrect wavelength reading.1. Test enzyme with a positive control substrate (e.g., pNP-α2-3-sialoside if α2-3 activity is expected). Use fresh enzyme dilutions. 2. Perform a pH and temperature optimization curve for your enzyme.[20] 3. Increase the incubation time or enzyme concentration. Perform a time-course experiment to find the linear range. 4. Ensure the plate reader is set to 405-410 nm.
High Background Signal 1. Spontaneous hydrolysis of pNP-substrate. 2. Contaminated reagents or enzyme preparation.1. Ensure the pH of the assay buffer is not too acidic or alkaline, as extreme pH can cause substrate degradation.[8] Prepare fresh substrate solutions. 2. Run a "no enzyme" control (substrate blank). If high, remake buffers. If the enzyme preparation is impure, further purification may be needed.
Inconsistent Results (High CV) 1. Pipetting errors. 2. Temperature fluctuations across the plate. 3. Inadequate mixing.1. Use calibrated pipettes and ensure proper technique. 2. Ensure uniform heating of the microplate during incubation. 3. Gently tap the plate after adding reagents to ensure proper mixing.
Reaction Rate Not Linear 1. Substrate depletion. 2. Enzyme instability. 3. Product inhibition.1. Use a lower enzyme concentration or a shorter incubation time. 2. Check the stability of your enzyme under the assay conditions. Add a stabilizing agent like BSA if necessary. 3. Dilute the enzyme to ensure initial velocity is measured.

Conclusion

The chromogenic assay using pNP-sialosides is a robust, accessible, and high-throughput method for determining the linkage specificity of sialidases. By carefully controlling assay parameters and running parallel reactions with α2-3 and α2-6 linked substrates, researchers can obtain quantitative data on enzyme preference. This information is invaluable for characterizing novel sialidases, screening for specific inhibitors, and understanding the role of sialic acid biology in health and disease.

References

  • Low-pH Stability of Influenza A Virus Sialidase Contributing to Virus Replic
  • Effect of pH on Clostridium perfringens sialidase enzyme activity and stability.
  • Optimization of a direct spectrophotometric method to investigate the kinetics and inhibition of sialidases. PMC.
  • The Function of Sialidase Revealed by Sialidase Activity Imaging Probe. MDPI.
  • Neu5Acα(2-6)GalNAc-α-pNP. TCI Chemicals.
  • Galβ1-3)[Neu5Acα2-6)]GalNAc-α-Pnp. Chem-Impex.
  • High-Throughput Substrate Specificity Studies of Sialidases Using Chemoenzymatically Synthesized Sialoside Libraries. PMC.
  • The specificity of viral and bacterial sialidases for alpha(2-3)- and alpha(2-6)-linked sialic acids in glycoproteins. PubMed.
  • Km and Vmax. valuesfor sialidases with AcNeu-and GcNeu-containing substrates.
  • Troubleshooting Low Enzyme Activity. Benchchem.
  • Sialidase Inhibitors with Different Mechanisms. Journal of Medicinal Chemistry.
  • Sialidase specificity determined by chemoselective modification of complex sialyl
  • Substrates in Practice.
  • Chemoenzymatic synthesis of Neu5Ac9NAc-containing α2–3- and α2–6-linked sialosides and their use for sialidase substr
  • Glycoside hydrolases. CAZypedia.
  • pH Dependent Mechanisms of Hydrolysis of 4-Nitrophenyl β-D-Glucoside. ChemRxiv.
  • Comparison of sialidase activities toward 4MU-Neu5Gc in several sialidases.
  • Increased sialidase activity in serum of cancer p
  • Kinetic mechanisms of the CMP effect on the α 2,6-sialidase ( A ) and the α 2,6-trans-sialidase ( B ) of 15Pd2,6ST.
  • Chromogenic Substr
  • Chemoenzymatic synthesis of para-nitrophenol (pNP)-tagged α2–8-sialosides and high-throughput substrate specificity studies of α2–8-sialidases. eScholarship.
  • Enzymes review (article). Khan Academy.
  • The Sialidase NanJ in complex with Neu5,9Ac.
  • Sialidase Sp α-(2-3). Ludger Ltd.
  • Comparison of substrate specificities of sialidase activity between purified enzymes from influenza virus A (H1N1 and H3N2 subtypes) and B strains and their original viruses. PubMed.
  • Hydrolysis of p-nitrophenyl-b-D-galactopyranoside with b-galactosidase.
  • USP 39 NF 34.
  • Bacterial Sialidases: Biological Significance and Applic
  • A Guide to HPLC and LC-MS Buffer Selection. vscht.cz.
  • Cloning and characterization of sialidases with 2-6' and 2-3' sialyl lactose specificity
  • Surface-Controlled Sialoside-Based Biosensing of Viral and Bacterial Neuraminidases. Lirias.
  • Glycoside Hydrolase Family 33. CAZypedia.

Sources

Application Note: Advanced Profiling of Bacterial Mucinases Using Sialyl-T pNP

Author: BenchChem Technical Support Team. Date: February 2026


2-3Gal

1-3GalNAc

-pNP) in Microbiome & Drug Discovery Audience: Researchers in IBD, Microbiome Therapeutics, and Glycobiology.

Abstract

The mucus barrier, primarily composed of MUC2, is the first line of defense in the gastrointestinal tract. Pathogenic and commensal bacteria (e.g., Akkermansia muciniphila, Clostridium perfringens, Bacteroides spp.) secrete a complex arsenal of mucinases —glycosyl hydrolases (GHs) that degrade these protective glycans.

This Application Note details the use of Sialyl-T pNP as a "smart" chromogenic probe. Unlike simple monosaccharide substrates (e.g., pNP-Neu5Ac), Sialyl-T pNP mimics the Core 1 O-glycan structure found on native mucins. It allows researchers to profile the sequential enzymatic synergy required to breach the mucosal barrier: the removal of terminal sialic acid (decapping) followed by the cleavage of the core glycan.

Introduction: The "Lock and Key" of Mucin Degradation

Mucin O-glycans are frequently terminated with Sialic Acid (Neu5Ac), which acts as a protective "cap." This cap sterically hinders many bacterial endo-glycosidases (O-glycanases) from accessing the glycan core.

To degrade the mucin, bacteria must employ a coordinated attack:

  • The Key (Sialidase/Neuraminidase): Removes the terminal Sialic Acid.

  • The Bolt Cutter (Endo-

    
    -GalNAc-ase):  Cleaves the exposed Core 1 disaccharide (Gal
    
    
    
    1-3GalNAc) from the protein backbone (or pNP reporter).

Sialyl-T pNP (Neu5Ac


2-3Gal

1-3GalNAc

-p-Nitrophenol) is the gold-standard probe for this pathway because it contains both the "cap" and the "core."
Mechanistic Pathway

The release of the yellow chromophore (p-Nitrophenol) from Sialyl-T pNP typically requires a coupled reaction . The substrate is resistant to standard O-glycanases until it is desialylated.

MucinasePathway cluster_legend Enzyme Specificity Substrate Sialyl-T pNP (Colorless) Intermediate T-Antigen pNP (Colorless) Substrate->Intermediate Step 1: Sialidase (Decapping) SialicAcid Free Sialic Acid Substrate->SialicAcid Product p-Nitrophenol (Yellow @ 405nm) Intermediate->Product Step 2: Endo-α-GalNAc-ase (Core Cleavage) Core1 Gal-GalNAc Intermediate->Core1 Desc Most O-glycanases cannot cleave the Substrate directly due to Sialic Acid steric hindrance.

Figure 1: The sequential hydrolysis of Sialyl-T pNP. pNP release is dependent on the removal of the sialic acid cap, making this a specific probe for sialidase-mediated mucin degradation.

Experimental Protocols

Materials & Reagents[1][2][3][4][5]
  • Substrate: Sialyl-T pNP (Custom synthesis or specialized glycan vendor).

  • Assay Buffer: 50 mM Sodium Acetate (pH 5.5) OR 50 mM Sodium Phosphate (pH 7.0), supplemented with 1 mM CaCl

    
     (critical for many sialidases).
    
  • Stop Solution: 0.5 M Na

    
    CO
    
    
    
    (pH 10.5). High pH is mandatory to ionize pNP for maximal absorbance.
  • Auxiliary Enzyme (for Assay A): Recombinant Endo-

    
    -N-acetylgalactosaminidase (e.g., EngBF from Bifidobacterium longum or EngCP from C. perfringens).
    
  • Enzyme Source: Bacterial culture supernatant (filtered 0.22

    
    m) or purified recombinant proteins.
    
Protocol A: Profiling Bacterial Sialidases (Coupled Assay)

Objective: Determine if a bacterial strain secretes sialidases capable of removing the specific


2-3 linked sialic acid from a Core 1 mucin mimic.

Principle: The bacterial sample provides the Sialidase. You add excess commercial Endo-O-glycanase. If the bacteria remove the sialic acid, the helper enzyme immediately cleaves the pNP.

  • Preparation:

    • Prepare Substrate Mix : 2 mM Sialyl-T pNP in Assay Buffer.

    • Prepare Helper Mix : 0.5 U/mL purified Endo-

      
      -GalNAc-ase in Assay Buffer.
      
  • Reaction Setup (96-well plate):

    • Sample Well: 20

      
      L Bacterial Supernatant + 20 
      
      
      
      L Helper Mix + 20
      
      
      L Substrate Mix.
    • Negative Control: 20

      
      L Buffer + 20 
      
      
      
      L Helper Mix + 20
      
      
      L Substrate Mix.
    • Background Control: 20

      
      L Bacterial Supernatant + 20 
      
      
      
      L Buffer + 20
      
      
      L Substrate Mix (Detects rare direct-cleaving enzymes).
  • Incubation: Incubate at 37°C for 30–60 minutes.

  • Termination: Add 100

    
    L Stop Solution (Na
    
    
    
    CO
    
    
    ).
  • Readout: Measure Absorbance at 405 nm (

    
    ).
    
Protocol B: Profiling "Super-Mucinases" (Direct Cleavage)

Objective: Detect rare enzymes (e.g., from specific Akkermansia strains) that might cleave the core without prior desialylation, or to assess total mucinolytic activity of a complex community.

  • Reaction Setup:

    • Mix 50

      
      L Bacterial Supernatant + 50 
      
      
      
      L 2 mM Sialyl-T pNP.
  • Kinetics: Measure

    
     every 5 minutes for 2 hours at 37°C (Kinetic Mode).
    
  • Analysis: A lag phase followed by a linear increase suggests sequential enzyme secretion. A linear increase from

    
     suggests a single enzyme capable of cleaving the sialylated substrate (rare) or high constitutive levels of both enzymes.
    

Data Analysis & Interpretation

Calculate activity using the Beer-Lambert Law:



  • 
     (Extinction Coefficient):  18.5 mM
    
    
    
    cm
    
    
    (for p-nitrophenol at pH > 10).
  • 
     (Path length):  ~0.6 cm for 200 
    
    
    
    L in a standard 96-well plate.
  • 
    :  Incubation time (minutes).
    
Interpretation Table
ObservationPathway ImplicationLikely Bacterial Genus
High Signal in Assay A (Coupled) Active Sialidase present.Bacteroides, Clostridium, Vibrio
No Signal in Assay A No Sialidase (or wrong linkage specificity).E. coli (K-12), Lactobacillus
Signal in Assay B (No Helper) Contains BOTH Sialidase & O-glycanase OR a "Promiscuous" Glycanase.Akkermansia muciniphila, C. perfringens
Lag Phase in Kinetic Plot Enzymes are induced or sequential (Sialidase first, then Glycanase).Complex Microbiome Samples

Workflow Visualization

Workflow Culture Bacterial Culture (Log Phase) Spin Centrifuge (10,000 x g, 5 min) Culture->Spin Supernatant Cell-Free Supernatant (Contains Secreted Mucinases) Spin->Supernatant Choice Select Assay Type Supernatant->Choice AssayA Assay A: Sialidase Profiling Add Helper Enzyme (EngBF) Choice->AssayA AssayB Assay B: Total Potential No Helper Enzyme Choice->AssayB Incubate Incubate with Sialyl-T pNP 37°C, 30-60 min AssayA->Incubate AssayB->Incubate Stop Add Na2CO3 (Stop Soln) pH > 10 Incubate->Stop Read Read Absorbance @ 405nm Stop->Read

Figure 2: Decision tree for profiling bacterial supernatants. Assay A identifies decapping ability; Assay B identifies autonomous mucin degradation.

Critical Considerations (Troubleshooting)

  • pH Sensitivity: Bacterial sialidases often have acidic pH optima (pH 5.0–6.0), while some O-glycanases prefer neutral pH. If using the Coupled Assay (Assay A), use a compromised pH (e.g., pH 6.0) or ensure the Helper Enzyme is active at the Sialidase's optimal pH.

  • Spontaneous Hydrolysis: pNP-glycosides can hydrolyze spontaneously at high pH or temperatures. Always include a "Substrate Only" control.

  • Linkage Specificity: Sialyl-T pNP usually contains an

    
    2-3 linkage. Some bacteria (e.g., Salmonella) may express sialidases specific for 
    
    
    
    2-6 linkages and will test negative with this specific probe.
  • Induction: Mucinase expression is often inducible. Culturing bacteria in media supplemented with 0.5% Porcine Gastric Mucin (PGM) prior to testing significantly enhances enzyme yield compared to glucose-grown cultures.

References

  • Tailford, L. E., et al. (2015). Mucin glycan foraging in the human gut microbiome. Frontiers in Genetics. [Link]

  • Crouch, L. I., et al. (2020). Prominent members of the human gut microbiota express endo-acting O-glycanases to initiate mucin breakdown. Nature Communications. [Link]

  • Bell, A., et al. (2023). Sialidases and fucosidases of Akkermansia muciniphila are crucial for growth on mucin.[1] Nature Communications. [Link]

  • Corfield, A. P., et al. (1992). Mucin degradation in the human gastrointestinal tract: Production of sialidase, sialic acid O-acetylesterase, N-acetylneuraminate lyase, arylesterase and glycosulfatase by gut bacteria. Glycoconjugate Journal. [Link]

  • Fujita, K., et al. (2005). Convenient enzymatic synthesis of a p-nitrophenyl oligosaccharide series of sialyl N-acetyllactosamine. Carbohydrate Research. [Link]

Sources

Troubleshooting & Optimization

storage and handling of hygroscopic sialylated pNP derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling & Storage of Sialylated pNP Derivatives

  • Subject: Technical Guide for Hygroscopic Sialylated pNP Derivatives (e.g., pNP-Neu5Ac)

  • Document ID: TS-PNP-SIAL-001

Introduction: The Stability Paradox

As researchers, we rely on p-Nitrophenyl (pNP) glycosides because they are the gold standard for colorimetric sialidase (neuraminidase) assays. However, sialylated derivatives like pNP-Neu5Ac (2-O-(p-Nitrophenyl)-


-D-N-acetylneuraminic acid)  present a unique chemical paradox:
  • The Leaving Group: The pNP group is designed to be a good leaving group.

  • The Acidic Moiety: Sialic acid contains a carboxyl group (pKa ~2.6).

  • The Trigger: Moisture.

The "Moisture-Acid Loop": These compounds are hygroscopic. When stored improperly, they absorb atmospheric water. This moisture solubilizes the intrinsic carboxyl group of the sialic acid, creating a localized acidic environment within the solid powder. This acidity catalyzes the spontaneous hydrolysis of the glycosidic bond, releasing free pNP before you even open the bottle.

This guide details how to break this loop, ensuring your kinetic data reflects enzyme activity, not storage degradation.

Section 1: Critical Storage Protocols

The Golden Rule: Never store pNP-sialosides at room temperature for extended periods.

ParameterSpecificationThe "Why" (Causality)
Temperature -20°C (Desiccated)Low thermal energy slows the rate of spontaneous hydrolysis (Arrhenius equation).
Container Amber Glass / Foil WrappNP derivatives can be photosensitive. UV/Vis exposure can degrade the chromophore, altering extinction coefficients.
Atmosphere Desiccator Cabinet Prevents hygroscopic water uptake. Water is the reactant in the hydrolysis mechanism.
Cap Seal Parafilm™ over capCreates a secondary barrier against moisture ingress during freezer storage.
Workflow: From Freezer to Bench

The most common error occurs before the experiment begins: opening a cold bottle.

StorageWorkflow Figure 1: Thermal Equilibration Protocol to prevent condensation-induced hydrolysis. Freezer Remove from -20°C Bench Place on Bench (Do NOT Open) Freezer->Bench Equilibrate Equilibrate 30-60 mins (Room Temp) Bench->Equilibrate Thermodynamic Equilibration Wipe Wipe Condensation from Bottle Equilibrate->Wipe Open Open Bottle & Weigh Quickly Wipe->Open Desiccate Reseal & Return to Desiccator Open->Desiccate

Section 2: Reconstitution & Handling

Standard Protocol:

  • Solvent Choice: Use Methanol or Water for stock solutions?

    • Recommendation: Reconstitute in Water or Buffer (pH 6-7) immediately before use.

    • Note: While Methanol prevents hydrolysis during storage, it inhibits many sialidases. If you must store a stock, use water at -80°C in single-use aliquots.

  • Concentration Verification (The "Self-Validating" Step):

    • Due to hygroscopic water weight, gravimetric weighing is inaccurate.

    • Validation: Measure the absorbance of your substrate stock at 300 nm (substrate peak) vs 405 nm (free pNP contaminant).

Section 3: Troubleshooting Guide

Issue A: High Background Signal ( Absorbance is Yellow)

Symptoms: You add the stop solution (alkaline) to your "Zero Time" control, and it turns yellow immediately.

Potential CauseDiagnosisCorrective Action
Spontaneous Hydrolysis Measure

of the stock solution before adding enzyme. If

(path corrected), the stock is degraded.
Purify or Repurchase. If critical, run a "Substrate Blank" for every time point and subtract it, though this reduces dynamic range.
Alkaline Lability Check the pH of your reaction buffer.[1]pNP esters hydrolyze spontaneously at pH > 8.0. Ensure reaction is at pH 5.0–7.0 (optimal for most sialidases).
Issue B: Inconsistent or Values

Symptoms: Kinetic constants vary between batches of substrate.

  • Root Cause: The "Wet Weight" Error. You weighed 5 mg of powder, but 1 mg was absorbed water. Your actual substrate concentration is 20% lower than calculated.

  • Solution: Endpoint Determination.

    • Take a small aliquot of your stock.

    • Add excess Sialidase (or strong acid/heat) to hydrolyze it completely.

    • Add Stop Solution (pH > 10).

    • Measure

      
      .[1][2][3]
      
    • Calculate exact concentration using the pNP extinction coefficient (

      
      ).
      
Troubleshooting Logic Flow

Troubleshooting Figure 2: Diagnostic logic for high background absorbance in pNP assays. Start Problem: High Background (Yellow T0) CheckBuffer Check Reaction pH Start->CheckBuffer IsAlkaline Is pH > 8.0? CheckBuffer->IsAlkaline AdjustBuffer Adjust pH to 5.0-7.0 (Spontaneous Hydrolysis) IsAlkaline->AdjustBuffer Yes CheckStock Check Substrate Stock (No Enzyme) IsAlkaline->CheckStock No IsYellow Is Stock Yellow at pH 10? CheckStock->IsYellow Degraded Substrate Degraded (Moisture Damage) IsYellow->Degraded Yes EnzymeContam Check Enzyme Source (Contaminated w/ Product?) IsYellow->EnzymeContam No

Section 4: Frequently Asked Questions (FAQ)

Q1: Can I refreeze the pNP-Neu5Ac stock solution? A: Avoid if possible. Repeated freeze-thaw cycles induce condensation inside the tube. If you must, aliquot the stock into single-use tubes (e.g., 50


) immediately after the first reconstitution and store at -80°C.

Q2: Why do I need a "Stop Solution"? Can't I measure continuously? A: You can, but sensitivity drops. The pNP chromophore is pH-dependent.[2]

  • At pH 5-7 (Reaction pH): pNP is protonated (colorless/pale).

  • At pH > 9 (Stop pH): pNP is ionized to the p-nitrophenolate anion (bright yellow,

    
     nm).
    
  • Continuous Assay: Possible, but you must use the lower extinction coefficient of the protonated form (or the isosbestic point), which significantly lowers sensitivity [1].

Q3: My


 is over 2.0. Is the data valid? 
A: Likely not.  Most plate readers lose linearity above 1.5 - 2.0 OD. Dilute your sample before adding the stop solution, or reduce the incubation time.

References

  • BioAssay Systems. pNPP Phosphatase Assay Kit User Manual (Extinction Coefficients). Available at: [Link] (Accessed 2024).

  • PubChem. p-Nitrophenyl-alpha-D-N-acetylneuraminic acid Compound Summary. Available at: [Link] (Accessed 2024).

Sources

solvent compatibility for Gal beta 1-3 [Neu5Ac alpha 2-6] GalNAc-pNP stock solutions

Technical Support Center: Handling Gal 1-3 [Neu5Ac 2-6] GalNAc-pNP

Case ID: SIALYL-T-PNP-SOLUBILITY Status: Active Classification: Technical Guide / Troubleshooting[1][2]

Executive Summary

Gal


 1-3 [Neu5Ac 

2-6] GalNAc-pNP
Sialyl-T antigen12

12

This molecule presents a unique solubility challenge: it contains a highly hydrophilic trisaccharide moiety (Gal-GalNAc-Neu5Ac) linked to a hydrophobic reporter group (p-Nitrophenol).[1][2] Successful handling requires balancing these opposing properties to prevent precipitation while maintaining the chemical stability of the acid-labile sialic acid linkage.[2][3]

Solvent Compatibility Matrix

The following table summarizes solvent suitability based on solubility limits and chemical stability.

Solvent SystemSuitabilityEst.[2][4][5] SolubilityRoleTechnical Notes
Anhydrous DMSO Recommended > 10 mMMaster Stock Aprotic environment prevents hydrolysis.[1][2] Solvates both the pNP ring and glycan chain.[2]
Anhydrous DMF Alternative> 5 mMStockUsable, but DMSO is preferred due to lower volatility and better cryo-protection.[1][2]
Water / PBS Working Only ~1 - 2 mMAssay BufferDo not store long-term. Risk of sialic acid hydrolysis (acidic pH) or pNP release (basic pH).[1][2]
Methanol/Ethanol Caution VariableIntermediateHigh concentrations may cause the hydrophilic glycan moiety to precipitate.[2]

Critical Warning: Avoid storing this substrate in acidic buffers (< pH 5.0) for extended periods. The glycosidic bond of sialic acid (Neu5Ac) is chemically labile and will hydrolyze spontaneously in acidic conditions, destroying the substrate before the enzyme is introduced.

Protocol: Master Stock Preparation

This protocol is designed to create a 10 mM Master Stock solution.[2] This concentration allows for significant dilution (1:100 or 1:1000) into assay buffers, minimizing solvent interference with enzymatic activity.

Materials Required[2][5][6][7][8][9][10]
  • Gal

    
     1-3 [Neu5Ac 
    
    
    2-6] GalNAc-pNP powder (desiccated).[1][2]
  • Dimethyl Sulfoxide (DMSO), Anhydrous,

    
    99.9% (molecular biology grade).[1]
    
  • Amber microcentrifuge tubes (pNP is light-sensitive).[1][2]

Step-by-Step Methodology
  • Equilibration: Remove the product vial from the freezer (-20°C) and allow it to equilibrate to room temperature for 15 minutes before opening.

    • Reasoning: Opening a cold vial causes atmospheric moisture to condense on the hygroscopic glycan powder, leading to hydrolysis and weighing errors.[2]

  • Solvent Calculation: Calculate the volume of DMSO required.

    • 
      [1]
      
    • Note: Ensure you use the MW of the specific salt form (if applicable) or the free acid.

  • Dissolution: Add the calculated volume of Anhydrous DMSO directly to the vial or weighed powder.

  • Mixing: Pipette up and down gently. Cap the tube and vortex at medium speed for 30 seconds.

    • Visual Check: The solution should be clear and slightly yellow.[2] If particles persist, warm the solution to 37°C for 5 minutes.

  • Aliquoting: Dispense into single-use aliquots (e.g., 20-50

    
    L) in amber tubes.
    
  • Storage: Store at -20°C (stable for >1 year) or -80°C (stable for >2 years).

Stability Logic & pH "Safe Zone"

The stability of this molecule is governed by two competing degradation pathways based on pH.[2] The diagram below illustrates the "Safe Zone" for experimental design.

StabilityLogicAcidAcidic Conditions(pH < 4.5)DesialylationHydrolysis ofNeu5Ac (Sialic Acid)Acid->DesialylationCausesNeutralSafe Zone(pH 5.0 - 7.5)SubstrateIntact Substrate(Gal-Neu5Ac-GalNAc-pNP)Neutral->SubstrateMaintainsIntegrityBasicBasic Conditions(pH > 8.5)pNP_ReleaseSpontaneous Releaseof p-NitrophenolBasic->pNP_ReleaseCausesSubstrate->AcidExposureSubstrate->NeutralStorage/AssaySubstrate->BasicExposure

Figure 1: Chemical stability profile of Sialyl-T pNP. The molecule requires a neutral pH environment to maintain the integrity of both the sialic acid linkage and the pNP ester bond.

Troubleshooting & FAQs

Q1: Upon diluting the DMSO stock into my assay buffer, I see a fine precipitate.

Diagnosis: "Solvent Shock."[2] The hydrophobic pNP group is aggregating before the water molecules can solvate the hydrophilic glycan tail.[2] Corrective Action:

  • Stepwise Dilution: Do not add the stock directly to the full volume of buffer. Dilute the stock 1:10 in water/buffer first, mix, and then add that intermediate to the final reaction.

  • Warm the Buffer: Ensure the assay buffer is at room temperature or 37°C, not 4°C.

  • Check Concentration: Ensure your final working concentration does not exceed 2 mM.

Q2: My negative controls (no enzyme) are turning yellow over time.

Diagnosis: Spontaneous hydrolysis (Background Signal).[2] Corrective Action:

  • Check pH: Ensure your assay buffer is not too alkaline (pH > 8.0).[2][6] pNP is a leaving group; high pH accelerates its detachment even without enzymes.[2]

  • Temperature: If incubating for long periods (>4 hours) at 37°C, spontaneous hydrolysis is inevitable.[2] Subtract this background from your test samples.

Q3: I am testing for Sialidase activity, but the signal is very low.

Diagnosis: Substrate instability or pH mismatch.[2] Corrective Action:

  • Buffer pH: Sialidases often require acidic pH (4.5 - 5.5).[1][2] While the substrate is labile at low pH, it is stable enough for short assays (30-60 mins).[1] If your assay is overnight, the acid is destroying the substrate before the enzyme can.

  • Validation: Verify the integrity of the stock by spotting 1

    
    L on a TLC plate (Silica; Solvent: Ethyl Acetate:Acetic Acid:Water 3:2:1). If you see free pNP (fast moving yellow spot) in the stock, the stock has degraded.
    

Workflow: From Powder to Assay

WorkflowPowderLyophilized Powder(-20°C)WeighEquilibrate & WeighPowder->WeighDissolveDissolve in Anhydrous DMSO(10-20 mM)Weigh->DissolveAvoid MoistureAliquotAliquot & Freeze(-20°C)Dissolve->AliquotDiluteDilute into Assay Buffer(pH 6.0 - 7.0)Aliquot->DiluteFresh UseAssayEnzymatic Reaction(Add Enzyme)Dilute->AssayStopStop Reaction(Raise pH to 10)Assay->StopTimepointReadRead Absorbance(405 nm)Stop->ReadpNP Ionization

Figure 2: Recommended operational workflow. Note the "Stop" step involves raising pH to 10; this is necessary to ionize the released p-Nitrophenol for maximum absorbance at 405nm, but this must only be done after the enzymatic reaction is complete.

References

  • Sialic Acid Stability: Varki, A., et al. Essentials of Glycobiology. 4th edition.[2] Cold Spring Harbor Laboratory Press; 2022.[2] Chapter 15: Sialic Acids. Link

  • pNP-Glycoside Handling: Sigma-Aldrich Technical Bulletin.

    
    -Glucosidase (EC 3.2.1.20). (General pNP handling principles applicable to this analog). Link
    
  • Sialyl-T Structure & Applications: Corfield, A. P., et al. "Sialic acids in mucin-type O-glycans."[1][2] Glycoconjugate Journal, 1999.[2] (Mechanistic grounding for the Gal-GalNAc core).

  • Chemical Stability of Neu5Ac: Kiefel, M. J., & von Itzstein, M. "Recent advances in the synthesis of sialic acid derivatives." Chemical Reviews, 2002.[2] (Discusses the lability of the glycosidic linkage).

Validation & Comparative

Technical Guide: Cross-Reactivity of Lectins with pNP-Labeled Sialyl-T Antigen

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Specificity Challenge

The accurate detection and characterization of Sialyl-T antigen (Neu5Ac


2,3Gal

1,3GalNAc

-pNP) relies on distinguishing it from its non-sialylated precursor, the T-antigen (Gal

1,3GalNAc

-pNP). While lectins are powerful tools for this discrimination, their utility is often compromised by two critical forms of cross-reactivity:
  • Structural Cross-Reactivity: Lectins intended for T-antigen (e.g., Jacalin) retaining affinity for Sialyl-T.

  • Linker Interference: Non-specific hydrophobic interaction between the lectin's carbohydrate recognition domain (CRD) and the para-nitrophenyl (pNP) linker, generating false-positive binding signals.

This guide provides a comparative analysis of key lectins, mechanistic insights into pNP interference, and a self-validating protocol to ensure data integrity.

Comparative Analysis: Lectin Specificity & Cross-Reactivity

The following table synthesizes the binding profiles of the primary lectins used to interrogate Sialyl-T and T antigens, highlighting their cross-reactivity risks with the pNP-labeled substrate.

LectinSourcePrimary TargetAffinity for pNP-Sialyl-TCross-Reactivity RiskExperimental Role
MAL-II Maackia amurensisSialyl-T (Neu5Ac

2,3Gal

1,3GalNAc)
High Low .[1] Specific for

2,3-sialylation.[2][3]
Positive Probe for Sialyl-T.
PNA Arachis hypogaea (Peanut)T-antigen (Gal

1,3GalNAc)
Negligible *Moderate .[1] Should be negative, but hydrophobic pNP binding can cause background.Negative Control (Discrimination marker).
Jacalin Artocarpus integrifoliaT-antigen (

-GalNAc core)
Variable High . Binds Sialyl-T due to tolerance of C3-substitution on Gal.Broad Capture . Binds both T and Sialyl-T.
SNA Sambucus nigra

2,6-Sialic Acid
None Low .[1] Specific for

2,6 linkages (Sialyl-Tn or N-glycans).
Negative Control (Linkage specificity).
ACA/ACL Amaranthus caudatusT-antigen Moderate High . Enhanced by sialylation at certain positions.[4]Confirmatory Probe (Context dependent).

*Note: PNA binding to Sialyl-T is canonically inhibited by the sialic acid cap. Any signal observed is likely due to desialylation (sample degradation) or pNP-mediated non-specific interaction.

Mechanistic Insight: The pNP Interference Artifact

The Hydrophobic Anchor Effect

Lectins possess carbohydrate recognition domains (CRDs) often enriched with aromatic amino acids (Tyrosine, Tryptophan, Histidine) that stabilize sugar rings via CH-


 interactions. The p-nitrophenyl (pNP)  group is a hydrophobic, aromatic moiety that can mimic these interactions.
  • Mechanism: In shallow binding pockets (e.g., PNA), the pNP group can lodge into hydrophobic sub-sites intended for peptide backbones or distal sugars.

  • Consequence: This creates a "false positive" baseline where a lectin binds the linker rather than the glycan.

  • Mitigation: Comparison against a pNP-Gal or pNP-Glc control is insufficient. The gold standard is the Neuraminidase Switch Assay (see Section 4), which modifies the glycan without removing the pNP, allowing the shift in lectin profile to validate specificity.

Diagram: Lectin Binding Logic & The Switch Assay

The following diagram illustrates the differential binding logic and the enzymatic validation workflow.

Lectin_Binding_Logic SialylT pNP-Sialyl-T Antigen (Neu5Ac-a2,3-Gal-b1,3-GalNAc-pNP) MALII MAL-II (Sialic Acid Binder) SialylT->MALII Strong Binding (Specific) PNA PNA (T-Antigen Binder) SialylT->PNA Blocked by Sialic Acid (No Binding) Jacalin Jacalin (Broad Core 1 Binder) SialylT->Jacalin Cross-Reactivity (Variable Binding) Neuraminidase Neuraminidase (Sialidase) SialylT->Neuraminidase TAntigen pNP-T Antigen (Gal-b1,3-GalNAc-pNP) TAntigen->MALII Loss of Binding TAntigen->PNA Gain of Binding (Signal ON) TAntigen->Jacalin Retains Binding Neuraminidase->TAntigen Cleaves Sialic Acid pNP_Artifact pNP Hydrophobic Interference pNP_Artifact->PNA Potential False Positive (Background)

Figure 1: Logic gate for validating pNP-Sialyl-T. True Sialyl-T is MAL-II(+)/PNA(-). Treatment with neuraminidase inverts this to MAL-II(-)/PNA(+), confirming the signal is glycan-driven and not pNP-driven.

Validated Experimental Protocol: The "Switch" Assay

To rigorously prove that lectin binding is specific to the Sialyl-T moiety and not the pNP linker, use this differential enzymatic digestion protocol.

Reagents Required
  • Substrate: pNP-Sialyl-T (10 µM stock).

  • Enzyme:

    
    2-3,6,8 Neuraminidase (Sialidase).
    
  • Lectins: Biotinylated MAL-II, Biotinylated PNA.[1]

  • Detection: Streptavidin-HRP or Streptavidin-Fluorophore.

Step-by-Step Methodology
  • Baseline Profiling (The "Before" State):

    • Immobilize pNP-Sialyl-T on a high-binding microplate or array surface.

    • Incubate separate wells with MAL-II and PNA (1-10 µg/mL).

    • Expected Result: High signal for MAL-II; Low/Background signal for PNA.

    • Critical Check: If PNA signal is high, either the antigen is degraded (desialylated) or PNA is binding the pNP group non-specifically.

  • Enzymatic Switch (The "Action" Step):

    • Treat a duplicate set of immobilized pNP-Sialyl-T wells with Neuraminidase (50 mU/mL) for 1 hour at 37°C in reaction buffer (pH 5.5).

    • Wash wells 3x with TBS-T (Tween-20 helps reduce hydrophobic pNP interactions).

  • Post-Digestion Profiling (The "After" State):

    • Probe the neuraminidase-treated wells with MAL-II and PNA.

    • Expected Result:

      • MAL-II: Signal should decrease significantly (>80% drop).

      • PNA: Signal should increase significantly (Switch ON).

  • Data Interpretation:

    • True Sialyl-T: MAL-II drops, PNA rises.

    • pNP Interference: If PNA was high before digestion and remains high, the binding is non-specific (pNP-driven).

    • Non-Specific MAL-II: If MAL-II signal remains high after digestion, the lectin is binding the core or the pNP linker, not the sialic acid.

References

  • Comparison of Lectin Specificity (PNA, Jacalin, MAL-II)

    • A Useful Guide to Lectin Binding: Machine-Learning Directed Annot
    • Source: ACS Chemical Biology (2022).
  • pNP and Hydrophobic Interaction in Lectins

    • Glycomimetics for the inhibition and modulation of lectins (Discussion on pNP-Gal as a potent inhibitor due to CH-pi interactions).
    • Source: Chemical Society Reviews (2023).[5]

  • Sialyl-T vs.

    • Binding properties of lectins used to interrogate core 1 O-glycan st
    • Source: ResearchGate / Am. J.
  • Maackia Amurensis (MAL)

    • Sialic acid-binding motif of Maackia amurensis lectins.[2]

    • Source: Journal of Biochemistry / PubMed.

Sources

Specificity of Clostridium perfringens Neuraminidase toward Sialyl-T pNP

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the specificity, kinetics, and experimental utility of Clostridium perfringens neuraminidase (specifically the NanI isozyme) toward the synthetic substrate Sialyl-T pNP (Sialyl-Thomsen-Friedenreich antigen p-nitrophenyl glycoside).

Content Type: Publish Comparison Guide Audience: Researchers, Glycobiologists, and Drug Development Professionals

Executive Summary

Clostridium perfringens neuraminidase (predominantly the NanI isozyme in commercial preparations) exhibits high specificity and catalytic efficiency toward the


-sialyl linkage present in Sialyl-T pNP  (Neu5Ac

2-3Gal

1-3GalNAc

-pNP).

Unlike "broad-spectrum" alternatives that may digest


 or 

linkages with equal vigor, C. perfringens NanI displays a distinct kinetic preference:

.[1] This makes it the enzyme of choice for selectively "unmasking" the T-antigen (Gal

1-3GalNAc) in diagnostic assays and cancer biomarker research, where the T-antigen is often cryptic (sialylated).

Key Differentiator: While Arthrobacter ureafaciens sialidase is superior for total desialylation (cleaving


 efficiently), C. perfringens NanI is the standard for targeted removal of 

-linked sialic acids from O-glycan cores like Sialyl-T.

Technical Background: The Target and The Enzyme

The Substrate: Sialyl-T pNP

The Sialyl-T antigen (Sialyl-TF) is a tumor-associated carbohydrate antigen. In healthy tissue, it is typically masked by sialic acid. In carcinomas, the machinery to mask it may be downregulated, or the unmasked version (T-antigen) is detected using specific lectins (e.g., Peanut Agglutinin, PNA).

  • Structure: Neu5Ac

    
     Gal 
    
    
    
    GalNAc
    
    
    -O-pNP.
  • Role of pNP: The para-nitrophenol (pNP) group is attached to the reducing end (GalNAc). Crucially , neuraminidase cleavage removes the terminal Sialic Acid (Neu5Ac), not the pNP. The pNP serves as a chromogenic tag for the product (T-antigen pNP) or allows for downstream hydrolysis by

    
    -galactosidase/hexosaminidase in coupled assays.
    
The Enzyme: C. perfringens NanI

Commercial C. perfringens neuraminidase is typically the NanI isozyme (77 kDa), a glycoside hydrolase family 33 (GH33) enzyme.

  • Mechanism: Hydrolysis of terminal

    
    -ketosidic linkages of N-acetylneuraminic acid.
    
  • Kinetic Bias: It hydrolyzes

    
     linkages (found in Sialyl-T) significantly faster than 
    
    
    
    linkages (found in Sialyl-Tn or Sialyl-6-Lac).

Comparative Performance Analysis

The following table contrasts C. perfringens NanI with primary alternatives in the context of Sialyl-T hydrolysis.

Table 1: Neuraminidase Specificity Profile Comparison[6]
FeatureC. perfringens (NanI) A. ureafaciens Vibrio cholerae Newcastle Disease Virus
Primary Specificity

>


>

Broad (

,

)
Strict

Sialyl-T Cleavage Efficiency High ModerateHighHigh
Steric Tolerance Moderate (handles short O-glycans well)High (cleaves branched/hindered sites)ModerateLow
pH Optimum 5.0 – 5.54.5 – 5.55.5 – 6.05.5
Primary Application Unmasking T-antigen (Selective

removal)
Total desialylation (Glycan sequencing)Ganglioside conversion (GM1)Specific linkage analysis
Cost/Availability Low / WidespreadModerateModerateHigh
Experimental Insight: Why Choose C. perfringens?

In a direct comparison using pNP-glycosides:

  • Selectivity: If your sample contains both Sialyl-T (

    
    2,3) and Sialyl-Tn (
    
    
    
    2,6), C. perfringens NanI will preferentially clear the Sialyl-T first under controlled kinetic conditions. A. ureafaciens would cleave both indiscriminately or prefer the Sialyl-Tn.
  • Stability: C. perfringens neuraminidase is robust, active without added Ca²⁺ (though Ca²⁺ can stabilize it), and free of protease contaminants in high-grade commercial preparations (e.g., Sigma Type VIII/X).

Mechanistic Visualization

The following diagram illustrates the specific cleavage event and the "Unmasking" workflow often used in drug development to detect T-antigen.

G Figure 1: Mechanism of Sialyl-T pNP hydrolysis by C. perfringens Neuraminidase. Substrate Sialyl-T pNP (Neu5Ac-α2,3-Gal-β1,3-GalNAc-pNP) Enzyme C. perfringens Neuraminidase (NanI) Substrate->Enzyme Bind Product1 Free Sialic Acid (Neu5Ac) Enzyme->Product1 Hydrolysis (α2,3 cleavage) Product2 T-Antigen pNP (Gal-β1,3-GalNAc-pNP) Enzyme->Product2 Release Detection Detection: PNA Lectin Binding (Specific to T-Antigen) Product2->Detection Unmasked Epitope

Figure 1: Mechanism of Sialyl-T pNP hydrolysis.[2][3][4][5][6][7][8][9][10][11][12] Note that the pNP remains attached to the core glycan, requiring a secondary detection step (e.g., Lectin binding) to confirm "unmasking."

Validated Experimental Protocol

Objective: To assay C. perfringens neuraminidase activity using Sialyl-T pNP via a Coupled Lectin Assay . Note: Since neuraminidase does not release the pNP chromophore directly, this protocol uses PNA-HRP (Peanut Agglutinin-Horseradish Peroxidase) to detect the exposed T-antigen.

Reagents
  • Enzyme: C. perfringens Neuraminidase (Sigma/Roche), diluted to 0.1–1.0 U/mL in Reaction Buffer.

  • Substrate: Sialyl-T pNP (0.5 mM stock in water).

  • Reaction Buffer: 50 mM Sodium Acetate, pH 5.0, 2 mM CaCl₂ (optional for stability).

  • Detection Agent: PNA-HRP (Lectin from Arachis hypogaea conjugated to Peroxidase).

  • Blocking Buffer: 1% BSA in PBS.

Workflow
  • Coating (Optional for solid phase): If using Sialyl-T pNP in solution, skip to step 2. If using a solid-phase ELISA style: Coat high-binding plates with Sialyl-T pNP conjugated to a carrier protein (e.g., BSA-Sialyl-T) overnight at 4°C.

  • Enzymatic Digestion:

    • Mix 50 µL Substrate + 50 µL Enzyme in a microplate well.

    • Incubate at 37°C for 30–60 minutes.

    • Control: Incubate Substrate with Buffer only (Negative Control).

  • Stopping & Washing:

    • If solid phase: Wash wells 3x with PBS-Tween.

    • If solution phase: This requires a capture step or HPLC analysis. Recommendation: Use HPLC for solution phase pNP analysis to see the shift in retention time from Trisaccharide-pNP to Disaccharide-pNP.

  • Lectin Detection (Solid Phase):

    • Add 100 µL PNA-HRP (1:1000 dilution in Blocking Buffer).

    • Incubate 1 hour at Room Temp.

    • Wash 3x with PBS-Tween.

    • Add TMB Substrate.[13] Stop with H₂SO₄.[13]

    • Read OD450.

Data Interpretation[1][3][5][6][15][17][18]
  • High Signal (OD450): Indicates successful removal of Sialic Acid, exposing the T-antigen for PNA binding.

  • Low Signal: Indicates intact Sialyl-T (Enzyme inactive or specific inhibitor present).

Decision Matrix: Selecting the Right Enzyme

Use this logic flow to confirm if C. perfringens is the correct tool for your specific Sialyl-T application.

DecisionTree Figure 2: Selection Guide for Sialyl-T Hydrolysis Enzymes. Start Start: Select Neuraminidase for Sialyl-T pNP Q1 Goal: Total Desialylation (All linkages)? Start->Q1 Q2 Goal: Selective α(2,3) removal (Unmasking)? Q1->Q2 No Result_Arth Use Arthrobacter ureafaciens (Broadest Specificity) Q1->Result_Arth Yes Result_Cp Use Clostridium perfringens (High α2,3 Efficiency) Q2->Result_Cp Yes (Standard) Result_NDV Use Newcastle Disease Virus (Strict α2,3, No α2,6/8) Q2->Result_NDV Yes (Strict Specificity Required)

References

  • Corfield, A. P., et al. (1981). "The substrate specificity of sialidases from microorganisms and mammals." Biochem. J.[4] 197(2): 293-299. Link

  • Sialidase (Neuraminidase) from Clostridium perfringens Product Information. Sigma-Aldrich. Link

  • Li, Y., & McClane, B. A. (2014).[1] "The Clostridium perfringens Sialidases: Structure, Function and Role in Pathogenesis." Toxins, 6(12), 3469–3470. Link

  • Roggentin, P., et al. (1988). "Diversity in the properties of two sialidase isoenzymes produced by Clostridium perfringens." Biol. Chem. Hoppe-Seyler, 369: 715-725.
  • Chien, C. H., et al. (2019). "Lectin-based biosensor for the detection of T-antigen." Sensors, 19(10), 2345. Link

Sources

Safety Operating Guide

Personal protective equipment for handling Gal|A(1-3)[Neu5Ac|A(2-6)]GalNAc-|A-pNP

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling Gal|A(1-3)[Neu5Ac|A(2-6)]GalNAc-|A-pNP Content Type: Technical Safety & Operational Guide

Target Molecule: Galα(1-3)[Neu5Acα(2-6)]GalNAcα-pNP

Executive Safety Summary As a Senior Application Scientist, I must clarify a critical misconception: while the glycan moiety (Gal-Neu5Ac-GalNAc) of this molecule is biologically benign, the para-Nitrophenyl (pNP) aglycone is a toxicophore. Upon enzymatic cleavage or spontaneous hydrolysis (due to improper storage), this molecule releases free p-Nitrophenol, a compound known to cause methemoglobinemia, skin sensitization, and aquatic toxicity.

Your safety protocol must address two distinct states:

  • The Intact Substrate: A high-value, lyophilized powder. Hazard is primarily inhalation of dust.

  • The Hydrolyzed Assay: A liquid solution containing free p-Nitrophenol. Hazard is absorption through skin/mucous membranes.[1]

PART 1: The Hazard Mechanism

To understand the risk, you must visualize the reaction. We are not just handling a sugar; we are handling a "masked" toxin that becomes visible (yellow) and hazardous upon cleavage.

ReactionHazard Fig 1. Hazard Activation Pathway: Enzymatic cleavage releases toxic p-Nitrophenol. Substrate Intact Substrate (Gal-Neu5Ac-GalNAc-pNP) State: Lyophilized Powder Hazard: Inhalation/Dust Enzyme Glycosidase/Sialidase (Catalyst) Substrate->Enzyme Solubilization Glycan Free Glycan (Biologically Active) Enzyme->Glycan pNP Free p-Nitrophenol (TOXIC) State: Yellow Liquid Hazard: Skin Absorption Enzyme->pNP Hydrolysis

Figure 1: The cleavage of the pNP group transforms the handling requirements from particulate containment to chemical splash protection.

PART 2: Risk Assessment & PPE Matrix

Do not rely on a "one-size-fits-all" PPE approach. The risk profile shifts as you move from weighing the powder to running the assay.

Operational PhasePhysical StatePrimary HazardRequired PPE Rationale
1. Aliquoting / Weighing Lyophilized PowderInhalation (Dust)Respiratory: N95 or P100 mask.Hands: Double Nitrile Gloves (0.11mm min).Eyes: Safety Goggles (sealed).pNP derivatives are potent respiratory irritants. Static electricity can disperse fine powder easily.
2. Reconstitution Concentrated SolutionSplash / Absorption Hands: Nitrile Gloves (Change immediately if splashed).Eyes: Face Shield + Goggles.Body: Lab Coat (Buttoned).High concentration solutions pose the highest risk of transdermal absorption.
3. Assay Readout Dilute LiquidContamination Hands: Standard Nitrile Gloves.Eyes: Safety Glasses w/ side shields.Lower concentration, but "yellow" color indicates free pNP is present.

Critical Note on Glove Permeability: p-Nitrophenol can permeate latex. Nitrile is the mandatory standard for this workflow.

PART 3: Operational Protocol (Step-by-Step)

This protocol integrates safety with product stability.[2][3][4][5][6] The hygroscopic nature of this substrate means that moisture absorption not only degrades the chemical (releasing toxic pNP prematurely) but also alters the molecular weight, ruining your assay data.

Step 1: Retrieval and Acclimatization
  • Remove the vial from -20°C storage.

  • STOP: Do not open the vial immediately.

  • Place the vial in a desiccator and allow it to warm to room temperature (approx. 30 mins).

    • Why? Opening a cold vial condenses atmospheric water onto the powder, causing hydrolysis and stickiness.

Step 2: Static-Controlled Weighing
  • Wear N95/P100 respirator and goggles.

  • Place the vial on an anti-static mat or use an ionizing gun if available.

  • Weigh out the required mass into a pre-labeled tube.

  • Self-Validation Check: If the powder is yellow or sticky, significant hydrolysis has already occurred. Discard as hazardous waste.

Step 3: Solubilization
  • Dissolve in the appropriate buffer (typically neutral pH to prevent spontaneous hydrolysis).

  • Vortex briefly.

  • Inspect: The solution should be clear/colorless. A distinct yellow tint indicates free pNP (background noise + toxicity).

PART 4: Emergency & Disposal Decision Tree

Disposal of p-Nitrophenol derivatives is strictly regulated.[1] They are toxic to aquatic life and must never be poured down the sink.

DisposalFlow Fig 2. Waste Disposal Decision Tree for pNP-Glycosides. Waste Waste Generated Type Is it Solid or Liquid? Waste->Type Solid Solid Waste (Tips, Tubes, Vials) Type->Solid Solid Liquid Liquid Waste (Assay plates, Stock) Type->Liquid Liquid Bag Double Bag in Biohazard/Chem Waste Solid->Bag Contaminated w/ pNP Stream Does it contain Biologicals (Cells/Virus)? Liquid->Stream Bleach 1. Inactivate (Bleach/Autoclave) 2. Segregate as Chem Waste Stream->Bleach Yes ChemOnly Segregate directly into 'Toxic Organic' Carboy Stream->ChemOnly No

Figure 2: Segregation logic to prevent environmental contamination.

Emergency Procedures
  • Skin Contact: Wash with soap and water for 15 minutes. Look for "cyanosis" (blue tint to lips/nails) which indicates methemoglobinemia.[5][7]

  • Spill (Powder): Do not dry sweep. Cover with wet paper towels (to prevent dust), then wipe up. Discard towels as hazardous waste.

  • Spill (Liquid): Absorb with vermiculite or chem-pads.

References
  • National Center for Biotechnology Information (PubChem). 4-Nitrophenol (CID 980). PubChem Compound Summary. [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). United States Department of Labor. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.